molecular formula C22H30P2 B13974511 1,6-Dibenzyl-1,6-diphosphecane CAS No. 61142-49-2

1,6-Dibenzyl-1,6-diphosphecane

Cat. No.: B13974511
CAS No.: 61142-49-2
M. Wt: 356.4 g/mol
InChI Key: CYLZMZPVOUCBII-UHFFFAOYSA-N
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Description

The compound 1,6-Dibenzyl-1,6-diphosphecane (CAS: 121627-17-6) is a phosphorus-containing heterocyclic molecule with a bicyclic structure. Its systematic name is 6,6'-((3,3'-Di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine, indicating a complex arrangement of two benzyl groups, tert-butyl substituents, and methoxy groups on a biphenyl backbone . This compound belongs to the dioxaphosphepine class, characterized by a seven-membered ring containing two oxygen and two phosphorus atoms.

Properties

CAS No.

61142-49-2

Molecular Formula

C22H30P2

Molecular Weight

356.4 g/mol

IUPAC Name

1,6-dibenzyl-1,6-diphosphecane

InChI

InChI=1S/C22H30P2/c1-3-11-21(12-4-1)19-23-15-7-9-17-24(18-10-8-16-23)20-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2

InChI Key

CYLZMZPVOUCBII-UHFFFAOYSA-N

Canonical SMILES

C1CCP(CCCCP(C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibenzyl-1,6-diphosphecane can be synthesized through a multi-step process involving the reaction of benzyl halides with phosphorus trichloride, followed by reduction and further functionalization. One common method involves the use of benzyl chloride and phosphorus trichloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1,6-Dibenzyl-1,6-diphosphecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibenzyl-1,6-diphosphecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

1,6-Dibenzyl-1,6-diphosphecane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,6-Dibenzyl-1,6-diphosphecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from related phosphorus-containing compounds and biochemical analogs like fructose-1,6-diphosphate (FDP). Below is a comparative analysis based on structural, functional, and application-based differences:

Structural Comparison

Compound Structure Key Features
1,6-Dibenzyl-1,6-diphosphecane Bicyclic dioxaphosphepine with benzyl, tert-butyl, and methoxy substituents High molecular complexity; phosphorus-oxygen heterocycle; thermally sensitive
Fructose-1,6-diphosphate (FDP) Carbohydrate derivative with two phosphate groups on fructose Linear structure; critical metabolic intermediate in glycolysis and gluconeogenesis

Functional and Reactivity Differences

  • Requires stringent safety protocols (e.g., avoiding heat) due to instability .
  • FDP: Acts as a metabolic regulator in glycolysis and gluconeogenesis . Clinically used to enhance cellular energy (ATP production) in ischemic conditions and improve exercise tolerance . Enzymatically assayed via colorimetric methods (e.g., hydrolysis and reaction with resorcinol) .

Stability and Handling

  • 1,6-Dibenzyl-1,6-diphosphecane :

    • Thermally unstable; requires storage away from heat and ignition sources .
  • FDP :

    • Stable under physiological conditions but degrades under acidic or enzymatic hydrolysis .

Limitations and Discrepancies in Evidence

The majority of the provided evidence focuses on FDP , a biochemical compound unrelated to phosphorus heterocycles like 1,6-Dibenzyl-1,6-diphosphecane . This creates a significant gap in comparative data for the latter. The structural and functional differences between these compounds are vast:

  • FDP is a metabolite with well-documented roles in energy metabolism.
  • 1,6-Dibenzyl-1,6-diphosphecane is a synthetic organophosphorus compound likely used in niche chemical applications.

Further research is required to identify direct analogs of 1,6-Dibenzyl-1,6-diphosphecane (e.g., other dioxaphosphepine derivatives) for a rigorous comparative analysis.

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